molecular formula C6H8FN3O2 B15240612 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid

Cat. No.: B15240612
M. Wt: 173.15 g/mol
InChI Key: VMQXXCTVOWPVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid typically involves the reaction of dimethylamine with 4H-1,2,4-triazole-3-carboxylic acid, followed by fluorination. The reaction conditions often require the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential as an anticancer or antimicrobial agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxylic acid: Lacks the dimethyl and fluoro substituents.

    2-(Methyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid: Contains a single methyl group instead of two.

    2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-chloroacetic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid is unique due to the presence of both dimethyl and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-fluoroacetic acid

InChI

InChI=1S/C6H8FN3O2/c1-3-8-9-5(10(3)2)4(7)6(11)12/h4H,1-2H3,(H,11,12)

InChI Key

VMQXXCTVOWPVHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.